L-アラノシン
概要
説明
Streptomyces alanosinicus. 代謝拮抗作用と潜在的な抗腫瘍活性を持つため、癌研究の対象となっています .
科学的研究の応用
L-alanosine has several scientific research applications, including:
Cancer Research: L-alanosine is studied for its potential to inhibit tumor growth, particularly in cancers deficient in methylthioadenosine phosphorylase (MTAP).
Biochemistry: It is used to study purine metabolism and the role of adenylosuccinate synthetase in cellular processes.
作用機序
L-アラノシンは、プリン代謝の中間体であるイノシン一リン酸からアデニロサクシネートへの変換に関与する酵素であるアデニロサクシネートシンセターゼを阻害することによってその効果を発揮します。この阻害は、デオキシリボ核酸(DNA)およびリボ核酸(RNA)合成に不可欠なデノボプリン生合成を混乱させます。 この混乱は、メチルチオアデノシンホスホリラーゼの欠損によって増強されるため、L-アラノシンはMTAP欠損腫瘍に対して特に効果的です .
類似の化合物との比較
L-アラノシンは、メトトレキセートや5-フルオロウラシルなどの他の代謝拮抗剤に似ています。これらは、ヌクレオチド合成を混乱させます。L-アラノシンは、アデニロサクシネートシンセターゼの特異的な阻害とMTAP欠損腫瘍に対する有効性においてユニークです。他の類似の化合物には以下が含まれます。
メトトレキセート: ジヒドロ葉酸レダクターゼを阻害し、チミジル酸とプリン合成に影響を与えます。
5-フルオロウラシル: チミジル酸シンセターゼを阻害し、ピリミジン合成に影響を与えます。
L-アラノシンのMTAP欠損腫瘍に対する特異性と独自の作用機序は、癌研究と治療において貴重な化合物となっています。
生化学分析
Biochemical Properties
L-Alanosine exerts its cytotoxicity through the inhibition of adenylosuccinate synthetase, an enzyme that converts inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis by L-Alanosine is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency .
Cellular Effects
L-Alanosine has been found to have a wide range of bioactivities, including cytotoxicity to metal chelation . It has been studied for its antibiotic, antiviral, and antitumor activities
Molecular Mechanism
The molecular mechanism of L-Alanosine involves the inhibition of adenylosuccinate synthetase, disrupting de novo purine biosynthesis . This action is potentiated by a deficiency in methylthioadenosine phosphorylase (MTAP), an enzyme involved in purine metabolism .
Metabolic Pathways
L-Alanosine is involved in the metabolic pathway of purine metabolism. It inhibits adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate . This action disrupts de novo purine biosynthesis, a crucial metabolic pathway in cells .
準備方法
L-アラノシンは通常、Streptomyces alanosinicusを用いた微生物発酵によって合成されます。発酵プロセスには、適切な培地中で細菌を培養し、続いて化合物を抽出および精製することが含まれます。 工業生産方法には、収率と純度を向上させるための発酵条件の最適化が含まれる場合があります .
化学反応解析
L-アラノシンは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: L-アラノシンは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、L-アラノシン中のニトロソ基を変えることができます。
置換: 置換反応は、アミノ基またはカルボキシル基で起こる可能性があります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物には、改変されたアミノ酸やその他の誘導体があります .
科学研究への応用
L-アラノシンには、以下を含むいくつかの科学研究への応用があります。
癌研究: L-アラノシンは、特にメチルチオアデノシンホスホリラーゼ(MTAP)が欠損した癌において、腫瘍増殖を阻害する可能性について研究されています。
生化学: プリン代謝と細胞プロセスにおけるアデニロサクシネートシンセターゼの役割を研究するために使用されます.
薬理学: L-アラノシンは、特に他の薬物との組み合わせで有効性を高め、耐性を減らすために、化学療法剤としての可能性について調査されています.
化学反応の分析
L-alanosine undergoes several types of chemical reactions, including:
Oxidation: L-alanosine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the nitroso group in L-alanosine.
Substitution: Substitution reactions can occur at the amino group or the carboxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions include modified amino acids and other derivatives .
類似化合物との比較
L-alanosine is similar to other antimetabolites like methotrexate and 5-fluorouracil, which also disrupt nucleotide synthesis. L-alanosine is unique in its specific inhibition of adenylosuccinate synthetase and its effectiveness against MTAP-deficient tumors. Other similar compounds include:
Methotrexate: Inhibits dihydrofolate reductase, affecting thymidylate and purine synthesis.
5-Fluorouracil: Inhibits thymidylate synthase, affecting pyrimidine synthesis.
Azaserine: Inhibits glutamine amidotransferase, affecting purine synthesis.
L-alanosine’s specificity for MTAP-deficient tumors and its unique mechanism of action make it a valuable compound in cancer research and therapy.
特性
Key on ui mechanism of action |
L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. |
---|---|
CAS番号 |
5854-93-3 |
分子式 |
C3H7N3O4 |
分子量 |
149.11 g/mol |
IUPAC名 |
[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChIキー |
ZGNLFUXWZJGETL-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
異性体SMILES |
C([C@@H](C(=O)O)N)[N+](=NO)[O-] |
正規SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SDX102; SDX-102; SDX 102; alanosine; L-alanosine. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-Alanosine?
A1: L-Alanosine is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]
Q2: How does L-Alanosine’s inhibition of adenylosuccinate synthetase affect tumor cells?
A2: L-Alanosine inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]
Q3: Is the depletion of adenine nucleotides the sole mechanism of L-Alanosine's anticancer activity?
A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in L-Alanosine's toxicity, particularly its effect on DNA synthesis. [, ]
Q4: Does L-Alanosine affect other cellular processes besides purine synthesis?
A4: Yes, L-Alanosine has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, L-Alanosine administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []
Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in L-Alanosine's mechanism of action?
A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to L-Alanosine because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of L-Alanosine as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]
Q6: What is the molecular formula and weight of L-Alanosine?
A6: L-Alanosine has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]
Q7: Is there spectroscopic data available for L-Alanosine?
A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that L-Alanosine contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.
Q8: Does the time of day affect L-Alanosine's toxicity?
A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for L-Alanosine. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []
Q9: What types of cancer cells have shown sensitivity to L-Alanosine in vitro?
A11: L-Alanosine has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []
Q10: Has L-Alanosine shown efficacy in in vivo models?
A12: Yes, L-Alanosine demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of L-Alanosine when combined with radiation therapy in a murine fibrosarcoma model. []
Q11: What are the main toxicities associated with L-Alanosine?
A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] L-Alanosine can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []
Q12: What are some of the historical milestones in L-Alanosine research?
A16: Key milestones include:* Discovery and early characterization: L-Alanosine was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established L-Alanosine's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of L-Alanosine's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of L-Alanosine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。